molecular formula C7H7NO2 B2498097 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde CAS No. 1430463-82-3

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2498097
CAS No.: 1430463-82-3
M. Wt: 137.138
InChI Key: HLLGIHNNWDNYJH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted at position 5 with a cyclopropyl group and at position 3 with a carbaldehyde functional group. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol. The compound’s reactivity and applications in agrochemical or pharmaceutical synthesis arise from the electron-withdrawing carbaldehyde group and the steric effects of the cyclopropyl substituent .

Properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGIHNNWDNYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430463-82-3
Record name 5-cyclopropyl-1,2-oxazole-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxylic acid, followed by cyclization to form the isoxazole ring . The reaction conditions often require the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Oxazole Backbone

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde
  • Structure : Differs by a methyl substituent on the cyclopropyl ring.
  • This modification may also enhance lipophilicity, influencing bioavailability in agrochemical applications .
Isoxaflutole (5-Cyclopropyl-1,2-oxazol-4-yl α,α,α-trifluoro-2-mesyl-p-tolyl ketone)
  • Structure : Shares the 5-cyclopropyl-oxazole core but substitutes position 4 with a trifluoromethyl and mesyl-tolyl group instead of a carbaldehyde.
  • Application : A commercial herbicide (CAS 141112-29-0), highlighting how functional group placement (aldehyde vs. ketone) dictates biological activity. The bulky substituents in Isoxaflutole enhance soil persistence and target specificity .

Analogues with Different Heterocyclic Cores

3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 1500383-65-2)
  • Structure : Replaces oxazole with a 1,2,4-oxadiazole ring and adds a cyclopropylmethyl chain.
  • Properties : The oxadiazole’s higher dipole moment and nitrogen content may improve binding to enzymatic targets. The cyclopropylmethyl group increases molecular weight (152.15 g/mol ) and could alter metabolic stability compared to the parent compound .
5-Cyclopropyl-1-Methyl-1H-1,2,4-Triazole-3-Carbaldehyde (CAS 877133-27-2)
  • Structure : Triazole ring replaces oxazole, with a methyl group at position 1.
  • Physicochemical Data :
    • Molecular weight : 151.17 g/mol
    • Predicted pKa : 1.26 (indicating stronger acidity than oxazole derivatives).
    • Boiling point : 342.1±25.0 °C.
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 775304-11-5)
  • Structure : Combines an oxadiazole ring with a benzoic acid substituent.
  • Functionality : The carboxylic acid group introduces acidity (predicted pKa ~3–4), enabling salt formation for improved solubility, unlike the aldehyde’s electrophilic reactivity .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted pKa Application
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde C₇H₇NO₂ 137.14 Aldehyde, oxazole ~-1 to 1 Agrochemical intermediate
Isoxaflutole C₁₅H₁₂F₃NO₃S 343.32 Ketone, trifluoromethyl N/A Herbicide
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde C₈H₉NO₂ 151.16 Aldehyde, methylcyclopropyl ~0.5–1.5 Research chemical
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde C₇H₈N₂O₂ 152.15 Aldehyde, oxadiazole ~1–2 Pharmaceutical intermediate
5-Cyclopropyl-1-Methyl-1H-1,2,4-Triazole-3-Carbaldehyde C₇H₉N₃O 151.17 Aldehyde, triazole 1.26 Synthetic intermediate

Key Findings and Implications

Substitution Position : Functional group placement (e.g., aldehyde at position 3 vs. ketone at position 4) significantly impacts biological activity and reactivity .

Heterocycle Choice : Oxazole derivatives exhibit moderate dipole moments suitable for agrochemicals, whereas oxadiazoles and triazoles offer enhanced nitrogen content for target binding in pharmaceuticals .

Steric and Electronic Effects : Cyclopropyl substituents improve metabolic stability, while methyl or bulky groups (e.g., trifluoromethyl) enhance environmental persistence .

Biological Activity

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde features a five-membered oxazole ring fused with a cyclopropyl group and an aldehyde functional group. Its molecular formula is C₇H₇NO₂, and it exhibits distinct steric and electronic properties due to the cyclopropyl moiety. This unique arrangement influences its reactivity and interaction with biological targets, making it a valuable compound for research applications.

Biological Activity

Antimicrobial Properties
Research has indicated that 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve the compound forming covalent bonds with nucleophilic sites on microbial proteins, thereby inhibiting their function.

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde exhibits cytotoxic effects against several human cancer cell lines. For instance, it demonstrated notable activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC₅₀ values in the micromolar range .

Table 1: Anticancer Activity of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
U-93712.0Inhibition of cell proliferation
HeLa15.0Modulation of apoptotic pathways

The mechanism behind its anticancer effects may involve the activation of apoptotic pathways, as evidenced by flow cytometry assays showing increased levels of pro-apoptotic markers such as p53 and caspase-3 in treated cells .

Case Studies

A notable study conducted on the compound's biological activity involved testing against various cancer cell lines using a series of assays to evaluate cytotoxicity and apoptosis induction. The results indicated that 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde not only inhibited cell growth but also induced significant apoptosis in a dose-dependent manner .

Another investigation focused on its antimicrobial properties revealed that the compound was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of several standard antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

The biological activity of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde can be attributed to its chemical structure. The aldehyde group allows for nucleophilic attack by biological molecules, leading to covalent modifications that inhibit enzyme activity or alter protein function. Additionally, the oxazole ring can interact with various receptors and enzymes within biological pathways, modulating their activity .

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